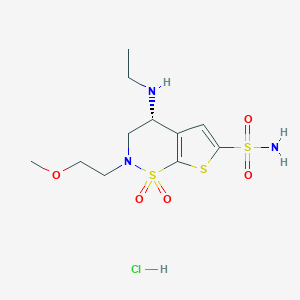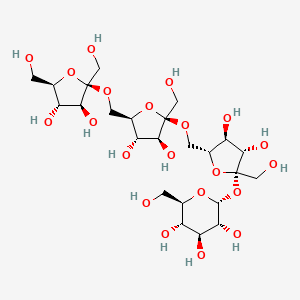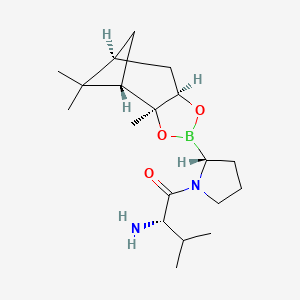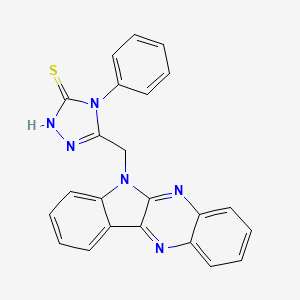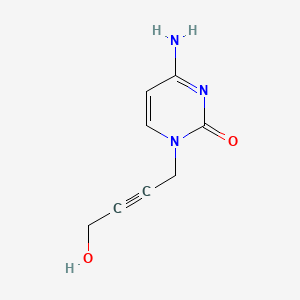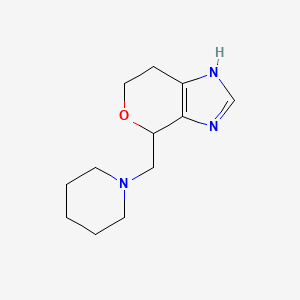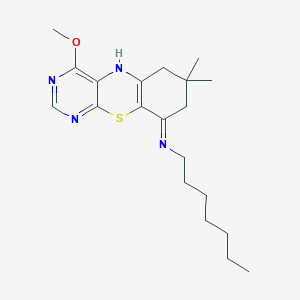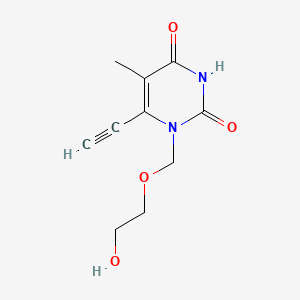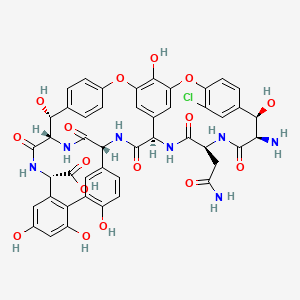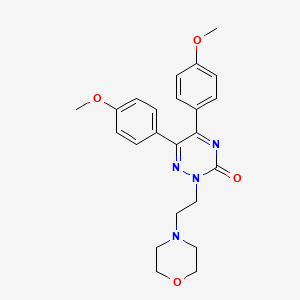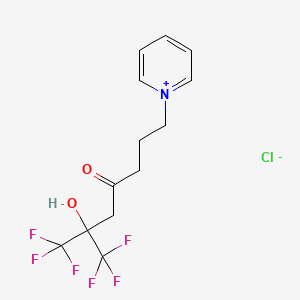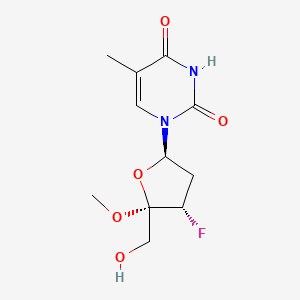
3'-Deoxy-3'-fluoro-4'-methoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Deoxy-3'-fluoro-4'-methoxythymidine is a nucleoside analog with significant potential in antiviral and anticancer applications. This compound is structurally similar to thymidine, a natural nucleoside, but with modifications at the 3' position (deoxy and fluoro groups) and the 4' position (methoxy group). These modifications confer unique properties that make it a valuable tool in scientific research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Deoxy-3'-fluoro-4'-methoxythymidine typically involves multiple steps, starting with the modification of thymidine. The key steps include:
Methoxylation: The methoxy group at the 4' position is introduced using methanol in the presence of a strong acid catalyst.
Deoxygenation: The removal of the oxygen atom at the 3' position is performed using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3'-Deoxy-3'-fluoro-4'-methoxythymidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: NaBH4, LiAlH4, and anhydrous ether.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thymidines.
Scientific Research Applications
3'-Deoxy-3'-fluoro-4'-methoxythymidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of viral reverse transcriptase and cellular kinases. By mimicking the natural nucleoside thymidine, it gets incorporated into viral DNA, leading to chain termination and inhibition of viral replication. Additionally, it affects cellular processes by interfering with DNA synthesis and mitochondrial function.
Molecular Targets and Pathways:
Viral Reverse Transcriptase: Inhibits the enzyme responsible for viral DNA synthesis.
Thymidine Kinase: Inhibits cellular enzymes involved in nucleoside metabolism.
Mitochondrial DNA Synthesis: Reduces mitochondrial DNA levels and affects cellular respiration.
Comparison with Similar Compounds
Stavudine
Zalcitabine
Lamivudine
Emtricitabine
Didanosine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
139418-98-7 |
|---|---|
Molecular Formula |
C11H15FN2O5 |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O5/c1-6-4-14(10(17)13-9(6)16)8-3-7(12)11(5-15,18-2)19-8/h4,7-8,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,11+/m0/s1 |
InChI Key |
PKNGRZBEFFETFH-VAOFZXAKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


